molecular formula C25H23N7O2 B12400824 PI3K-IN-35

PI3K-IN-35

Cat. No.: B12400824
M. Wt: 453.5 g/mol
InChI Key: XQXTXAWHZIVHBM-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K-IN-35 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to interfere with the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of PI3K signaling is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-35 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Mechanism of Action

PI3K-IN-35 exerts its effects by inhibiting the activity of the PI3K enzyme. The inhibition occurs through the binding of this compound to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3K-IN-35

This compound is unique due to its high selectivity for specific PI3K isoforms, which enhances its therapeutic potential while minimizing off-target effects. Its unique chemical structure allows for effective inhibition of the PI3K pathway, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C25H23N7O2

Molecular Weight

453.5 g/mol

IUPAC Name

2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C25H23N7O2/c1-33-19-8-6-17(7-9-19)23-21(14-26)24(32-10-12-34-13-11-32)30-25(29-23)31-28-16-18-15-27-22-5-3-2-4-20(18)22/h2-9,15-16,27H,10-13H2,1H3,(H,29,30,31)/b28-16+

InChI Key

XQXTXAWHZIVHBM-LQKURTRISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)N5CCOCC5)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)N5CCOCC5)C#N

Origin of Product

United States

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